molecular formula C29H23N3O3S2 B2565209 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 361172-85-2

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2565209
CAS RN: 361172-85-2
M. Wt: 525.64
InChI Key: ZFIDSCFUBBYSHX-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide have been synthesized and characterized to explore their pharmacological potentials. For instance, quinazoline derivatives were synthesized to investigate their diuretic, antihypertensive, and anti-diabetic potential in rats, indicating a broad spectrum of potential pharmacological activities (Rahman et al., 2014).

Biological and Pharmacological Screening

  • Similar compounds have demonstrated a range of biological activities, including psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial actions. For example, N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action (Zablotskaya et al., 2013).
  • Novel PI3K inhibitors and anticancer agents based on bioisostere principles have been proposed, showcasing antiproliferative activities against human cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway, suggesting potential applications in cancer treatment (Shao et al., 2014).

Anticancer Activity

  • Synthesized compounds related to the chemical structure of interest showed remarkable cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. For example, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole demonstrated antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, highlighting the therapeutic versatility of these compounds (Patel et al., 2009).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(31-29-30-27-23-8-3-6-19-10-11-21(26(19)23)17-25(27)36-29)20-12-14-22(15-13-20)37(34,35)32-16-4-7-18-5-1-2-9-24(18)32/h1-3,5-6,8-9,12-15,17H,4,7,10-11,16H2,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDSCFUBBYSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C6CCC7=C6C5=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

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